6-(1,1-difluoroethyl)pyridin-3-amine
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Overview
Description
6-(1,1-Difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoroethyl group at the 6-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-difluoroethyl)pyridin-3-amine typically involves the introduction of the difluoroethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-3-amine using difluoromethylating agents. This reaction can be carried out under various conditions, including the use of metal catalysts and specific reagents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-(1,1-Difluoroethyl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(1,1-difluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,1-Difluoroethyl)pyridin-2-amine
- 6-(1,1-Difluoroethyl)pyridin-4-amine
- 6-(1,1-Difluoroethyl)pyridin-5-amine
Uniqueness
Compared to its analogs, 6-(1,1-difluoroethyl)pyridin-3-amine exhibits unique properties due to the position of the difluoroethyl group on the pyridine ring. This positional difference can significantly impact its chemical reactivity, biological activity, and overall utility in various applications .
Properties
CAS No. |
1211584-70-1 |
---|---|
Molecular Formula |
C7H8F2N2 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
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